molecular formula C18H21NO6 B11294925 N-{2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}-beta-alanine

N-{2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}-beta-alanine

Cat. No.: B11294925
M. Wt: 347.4 g/mol
InChI Key: VAYCDPIEDBVKOD-UHFFFAOYSA-N
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Description

N-{2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}-beta-alanine is a synthetic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}-beta-alanine typically involves the reaction of 3,4,7-trimethyl-2-oxo-2H-chromen-5-ol with beta-alanine in the presence of a coupling agent. The reaction is carried out under mild conditions, often using solvents like ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the chromen ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chromen ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromen oxides, while substitution reactions can introduce various functional groups onto the chromen ring .

Scientific Research Applications

N-{2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}-beta-alanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}-beta-alanine involves its interaction with specific molecular targets. The chromen ring structure allows it to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid
  • N-{2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}-L-valine
  • 3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl acetate

Uniqueness

N-{2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}-beta-alanine is unique due to its specific structure, which combines the chromen ring with a beta-alanine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

3-[2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxypropanoylamino]propanoic acid

InChI

InChI=1S/C18H21NO6/c1-9-7-13(24-12(4)17(22)19-6-5-15(20)21)16-10(2)11(3)18(23)25-14(16)8-9/h7-8,12H,5-6H2,1-4H3,(H,19,22)(H,20,21)

InChI Key

VAYCDPIEDBVKOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)NCCC(=O)O

Origin of Product

United States

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